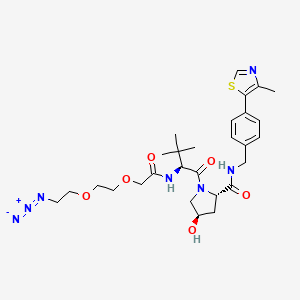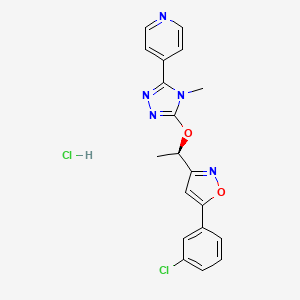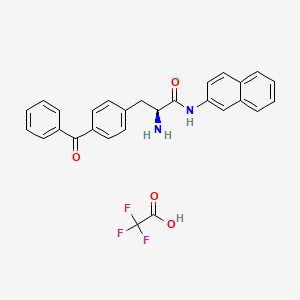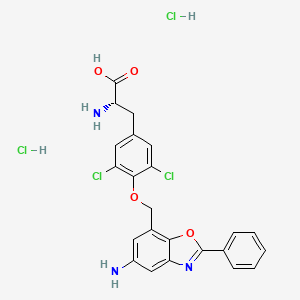
E3 ligase Ligand-Linker Conjugates 13
Übersicht
Beschreibung
E3 Ligase Ligand-Linker Conjugate 13 is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker . It can serve as a Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules .
Synthesis Analysis
E3 ubiquitin ligases are a large family of enzymes that join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . They play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates .Molecular Structure Analysis
E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . The structure of E3 ligase Ligand-Linker Conjugates 13 includes Thalidomide and a corresponding linker .Chemical Reactions Analysis
E3 ligases are part of the UPS (Ubiquitin Proteasome System), a cascade reaction that is an important way for short-lived, misfolded, and damaged proteins degradation . E3 ligases regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) .Physical And Chemical Properties Analysis
The molecular weight of E3 Ligase Ligand-Linker Conjugate 13 is 554.63 . It consists of Thalidomide (HY-14658) and the corresponding Linker .Wissenschaftliche Forschungsanwendungen
Role in Ubiquitination Process : E3 ligases, including RING domain E3 ubiquitin ligases, play a crucial role in the ubiquitination process. They determine the specificity of ubiquitination by recognizing target substrates and mediating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the substrate. This process can lead to different outcomes, ranging from proteasome-dependent proteolysis to modulation of protein function and localization (Deshaies & Joazeiro, 2009).
Mechanisms of E3 Ligases : The mechanisms of E3 ligases, including HECT and RING finger domains, are central to their function. These mechanisms are critical for understanding the molecular basis of E3 specificity and the catalytic processes involved in ubiquitination. Recent findings have shed light on these aspects, but there are still unanswered questions about the molecular mechanisms of catalysis by E3s (Pickart, 2001).
Application in PROTACs Development : E3 ligase ligands are integral to the development of Proteolysis-Targeting Chimeras (PROTACs). These bifunctional molecules show significant potential as therapeutic agents, leading to the ubiquitination and proteasomal degradation of target proteins. The synthesis of E3 ligase ligands and their incorporation into PROTACs are crucial for advancing this field of research (Bricelj et al., 2021).
Structural Insights and Activity Profiling : Structural studies of E3 ligases, such as the c-Cbl-UbcH7 complex and E6AP-UbcH7 complex, provide insights into the recognition of ubiquitin-conjugating enzymes and the transfer of ubiquitin to substrates. Understanding these interactions is vital for unraveling the ubiquitination process at a molecular level (Zheng et al., 2000; Huang et al., 1999).
Regulation and Function in Cellular Processes : E3 ubiquitin ligases are involved in regulating various cellular processes. They mediate protein ubiquitination and degradation, affecting apoptosis, cell division, and immune responses. The intricate regulation of E3s ensures accurate substrate ubiquitination, highlighting their significance in cellular biology (Zheng & Shabek, 2017).
Substrate Recognition and Ubiquitin Chain Synthesis : Different E3 ligases employ distinct mechanisms for polyubiquitin chain synthesis. The specific interaction between an E3 ligase and its substrates determines the type of ubiquitin chain formed, which in turn influences the fate of the substrate protein (Wang & Pickart, 2005).
Role in Innate Immunity : E3 ligases like RIPLET play a role in innate immunity. They function through ubiquitin-dependent and -independent mechanisms, highlighting the complexity of E3 ligase activities in biological systems (Cadena et al., 2018).
Safety And Hazards
Zukünftige Richtungen
The field of E3 ligases has grown substantially, mainly due to the advancements in the discovery of non-peptidic E3 ligase ligands . The pool of over 600 human E3 ligases is full of untapped potential, which is why expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation .
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N7O6S/c1-18-24(42-17-31-18)20-7-5-19(6-8-20)14-30-26(38)22-13-21(36)15-35(22)27(39)25(28(2,3)4)33-23(37)16-41-12-11-40-10-9-32-34-29/h5-8,17,21-22,25,36H,9-16H2,1-4H3,(H,30,38)(H,33,37)/t21-,22+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSUWMZOAFJCPF-OTNCWRBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N7O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-((S)-2-(2-(2-(2-azidoethoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenyl](methyl)amino]butyric acid](/img/structure/B560508.png)





![(5r)-2-(3,4-Dichlorobenzyl)-N-(4-Methylbenzyl)-2,7-Diazaspiro[4.5]decane-7-Carboxamide](/img/structure/B560521.png)




![N-[2-morpholin-4-yl-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B560531.png)